![molecular formula C13H11N5O2S B2491469 2-[(3-piridin-2-il-[1,2,4]triazolo[4,3-b]piridazin-6-il)sulfanil]acetato de metilo CAS No. 868968-18-7](/img/structure/B2491469.png)
2-[(3-piridin-2-il-[1,2,4]triazolo[4,3-b]piridazin-6-il)sulfanil]acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C13H11N5O2S and its molecular weight is 301.32. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
“2-[(3-piridin-2-il-[1,2,4]triazolo[4,3-b]piridazin-6-il)sulfanil]acetato de metilo” exhibe un prometedor potencial anticancerígeno. Los investigadores han sintetizado derivados de este compuesto y evaluado su actividad contra varias líneas celulares cancerosas . Se necesitan más investigaciones para comprender los mecanismos precisos y los objetivos específicos involucrados.
Inhibidores enzimáticos
“this compound” puede actuar como un inhibidor enzimático. Los investigadores han investigado sus efectos sobre las enzimas anhidrasa carbónica, colinesterasa, fosfatasa alcalina, lipasa y aromatasa . Estos hallazgos abren vías para el diseño y desarrollo de fármacos.
Actividad antituberculosa
Dada la carga mundial de la tuberculosis, los compuestos con potencial antituberculoso son cruciales. Se necesitan estudios adicionales para explorar si este compuesto puede combatir eficazmente Mycobacterium tuberculosis.
En resumen, “this compound” es prometedor en varios campos, desde la investigación del cáncer hasta la terapia antimicrobiana. Los investigadores continúan investigando sus posibles aplicaciones, enfatizando su papel en el descubrimiento y desarrollo de fármacos. 🌟
Mecanismo De Acción
Target of Action
The compound “Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target enzymes . They do this by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions . This can lead to changes in cellular processes that are regulated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if it targets carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it targets cholinesterase, it could affect nerve signal transmission . The downstream effects of these changes would depend on the specific physiological context .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . This suggests that this compound could also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific enzymes it targets and the physiological context. For example, if it targets carbonic anhydrase, it could lead to changes in pH and fluid balance at the cellular level . If it targets cholinesterase, it could affect nerve signal transmission, potentially leading to changes in muscle contraction or other physiological responses .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and therefore its ability to bind to its target enzymes . Additionally, the presence of other compounds that bind to the same enzymes could affect the compound’s efficacy . Finally, factors such as temperature and light exposure could affect the compound’s stability .
Propiedades
IUPAC Name |
methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-20-12(19)8-21-11-6-5-10-15-16-13(18(10)17-11)9-4-2-3-7-14-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNXOSHDJIZXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
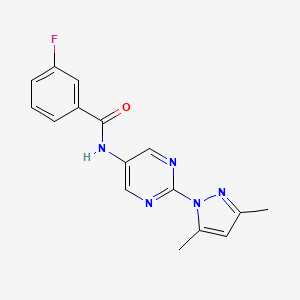

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)
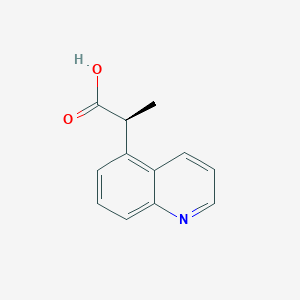
![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
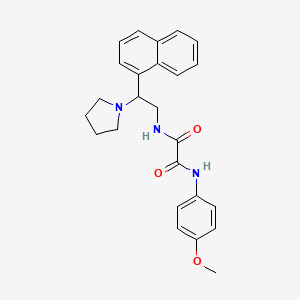
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)
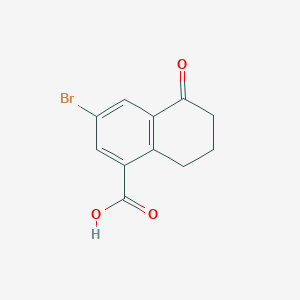
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
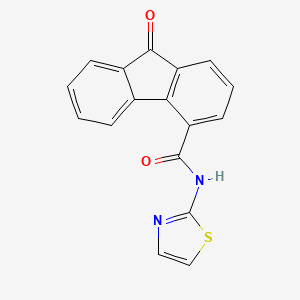
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

